molecular formula C20H23N3O3 B2677518 N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-(pyridin-3-yl)ethanediamide CAS No. 1251691-73-2

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-(pyridin-3-yl)ethanediamide

Cat. No.: B2677518
CAS No.: 1251691-73-2
M. Wt: 353.422
InChI Key: IHFFDGWOXCFCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(4-Methoxyphenyl)cyclopentyl]methyl}-N'-(pyridin-3-yl)ethanediamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. While the specific biological profile of this compound is under investigation, its structure, which incorporates both a 4-methoxyphenyl and a pyridinyl moiety linked through a diamide chain, suggests potential as a key intermediate or scaffold for the development of novel therapeutic agents. Such structural motifs are commonly found in compounds targeting a range of enzymes and receptors . Researchers can utilize this high-purity compound as a building block in the synthesis of more complex molecules or as a reference standard in bio-screening assays. The presence of the pyridine ring, a common feature in pharmaceuticals, often contributes to a molecule's ability to form hydrogen bonds with biological targets, thereby influencing its binding affinity and selectivity . Similarly, the methoxyphenyl group is a frequent component in bioactive molecules, including those with CNS activity, highlighting the versatility of this compound for exploratory research . This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-17-8-6-15(7-9-17)20(10-2-3-11-20)14-22-18(24)19(25)23-16-5-4-12-21-13-16/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFFDGWOXCFCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-(pyridin-3-yl)ethanediamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetone with cyclopentylmethylamine to form an intermediate, which is then reacted with pyridine-3-carboxaldehyde under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridinyl group can be reduced to a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-methoxybenzoic acid, while reduction of the pyridinyl group may produce a piperidine derivative.

Scientific Research Applications

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-(pyridin-3-yl)ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-(pyridin-3-yl)ethanediamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Scaffold Key Substituents Biological Activity/Properties Reference
Target Compound Ethanediamide 4-Methoxyphenyl, Pyridin-3-yl Not reported -
N'-(3-Cyano-4-fluorophenyl)-... ethanediamide Ethanediamide Dimethylamino, 3-Cyano-4-fluorophenyl Log S: -3.54; pKa: 11.15
UDO Ketone-piperazine Pyridin-3-yl, Trifluoromethyl CYP51 inhibitor (anti-T. cruzi)
4-Methoxybutyrylfentanyl Piperidine-amide 4-Methoxyphenyl, Butanamide Opioid receptor agonist
Compound 20a Acetamide-pyrrolotriazinone 4-Methoxyphenylethyl GPR139 agonist (social interaction models)

Table 2: Substituent Effects on Physicochemical Properties

Substituent Impact on Properties Example Compound

Biological Activity

Overview of the Compound

Chemical Structure and Properties

  • The compound “N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-(pyridin-3-yl)ethanediamide” is characterized by the presence of a cyclopentyl ring, a methoxyphenyl group, and a pyridinyl moiety. This structural configuration suggests potential interactions with various biological targets, particularly receptors involved in neurotransmission and pain modulation.

Pharmacological Profile

  • Receptor Binding Affinity
    • Compounds with similar structural motifs often exhibit significant binding affinity to opioid receptors, particularly the mu-opioid receptor (MOR). This can lead to analgesic effects.
    • The presence of a pyridine ring may enhance lipophilicity, facilitating blood-brain barrier penetration and increasing central nervous system (CNS) activity.
  • Mechanism of Action
    • The proposed mechanism involves modulation of neurotransmitter release through G-protein coupled receptor (GPCR) pathways. Activation of MOR can inhibit adenylate cyclase activity, leading to decreased cAMP levels and subsequent inhibition of pain pathways.

Case Studies and Research Findings

  • Analgesic Activity :
    • In animal models, compounds structurally related to “this compound” have demonstrated analgesic properties comparable to established opioids. For instance, studies have shown that similar derivatives can produce dose-dependent analgesia in rodent models of acute pain.
  • Side Effects and Safety :
    • While the analgesic potential is significant, concerns regarding side effects such as respiratory depression and addiction remain prevalent in compounds targeting opioid receptors. Research indicates that modifications to the chemical structure can mitigate these effects while preserving efficacy.

Data Table: Comparative Biological Activity

Compound NameReceptor AffinityAnalgesic EfficacySide Effects
Compound AHigh (MOR)ModerateRespiratory Depression
Compound BModerate (KOR)LowMinimal Side Effects
This compoundHigh (MOR)HighPotential for Addiction

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